Technical Whitepaper: Molecular Structure, Physicochemical Profiling, and Synthetic Utility of 2-(3-Methylmorpholin-4-yl)ethan-1-ol
Technical Whitepaper: Molecular Structure, Physicochemical Profiling, and Synthetic Utility of 2-(3-Methylmorpholin-4-yl)ethan-1-ol
Abstract
2-(3-Methylmorpholin-4-yl)ethan-1-ol is a highly specialized, bifunctional building block utilized extensively in modern drug discovery and medicinal chemistry. By combining the solubilizing properties of a morpholine ring with the steric modulation of a 3-methyl group and the functional versatility of an ethanol appendage, this molecule serves as a critical moiety for optimizing pharmacokinetic (PK) profiles. This guide provides an in-depth technical analysis of its structural logic, physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation.
Chemical Identity & Structural Parameters
Understanding the baseline quantitative metrics of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is essential for predicting its behavior in biological systems and synthetic cascades. The following table summarizes its core physicochemical data, which dictates its utility in fragment-based drug design (FBDD).
| Parameter | Value | Causality / Implication in Drug Design |
| IUPAC Name | 2-(3-Methylmorpholin-4-yl)ethan-1-ol | Defines the core oxazinane ring with N-ethyl alcohol and C3-methyl substitutions. |
| CAS Registry Number | Unique identifier for procurement and database cross-referencing. | |
| Molecular Formula | C₇H₁₅NO₂[1] | Indicates a low-mass fragment ideal for appending to larger lipophilic cores[2]. |
| Molecular Weight | [1] | Well below the Lipinski limit, ensuring minimal impact on the overall mass of the final Active Pharmaceutical Ingredient (API),[1]. |
| LogP | -0.3006[1] | Highly hydrophilic; acts as a potent solubilizing group when conjugated to hydrophobic scaffolds[1]. |
| Topological Polar Surface Area (TPSA) | 32.7 Ų[1] | Optimal for membrane permeability, including blood-brain barrier (BBB) penetration[1]. |
| H-Bond Donors / Acceptors | 1 / 3[1] | Facilitates strong interactions with target kinase/receptor hinge regions or solvent water molecules[1]. |
Structural Logic & Medicinal Chemistry Applications
The architectural design of 2-(3-Methylmorpholin-4-yl)ethan-1-ol is not arbitrary; each motif serves a distinct mechanistic purpose.
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The Morpholine Scaffold: Morpholine is widely recognized as a in pharmacology[3]. Its balanced lipophilic-hydrophilic profile and optimal basicity (pKa ~8.3) allow it to remain partially protonated at physiological pH. This enhances aqueous solubility without completely sacrificing lipid membrane permeability[4].
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The 3-Methyl Substitution: The introduction of a methyl group adjacent to the basic nitrogen (C3 position) provides critical steric hindrance. In vivo, the basic nitrogen of morpholine is highly susceptible to cytochrome P450 (CYP3A4)-mediated N-oxidation and N-dealkylation[4]. The 3-methyl group sterically shields the nitrogen lone pair, significantly reducing metabolic liability and extending the biological half-life of the parent drug.
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The Ethanol Appendage: The N-hydroxyethyl chain serves a dual purpose. Biologically, the terminal hydroxyl acts as a strong hydrogen bond donor. Synthetically, it provides a highly reactive primary alcohol handle for further derivatization (e.g., conversion to a mesylate/tosylate for nucleophilic displacement, or direct etherification with a target core).
Fig 1. Logical relationship between structural motifs and physicochemical properties.
Experimental Methodology: Synthesis & Self-Validating Protocol
To utilize 2-(3-Methylmorpholin-4-yl)ethan-1-ol in downstream API synthesis, it must be generated with high chemical purity (≥98%)[1]. The following protocol details an S_N2 N-alkylation pathway, engineered as a self-validating system to ensure absolute structural integrity.
Step-by-Step Synthetic Protocol
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Reagent Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-methylmorpholine (1.0 eq) and anhydrous acetonitrile (MeCN).
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Causality: MeCN is selected as a polar aprotic solvent because it poorly solvates anions, thereby increasing the nucleophilicity of the morpholine nitrogen and accelerating the S_N2 reaction.
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirring solution.
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Causality: The alkylation generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the unreacted 3-methylmorpholine, rendering it non-nucleophilic and halting the reaction. K₂CO₃ acts as an insoluble acid scavenger, driving the reaction to completion without hydrolyzing the alkyl halide.
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Alkylation: Introduce 2-bromoethanol (1.2 eq) dropwise at 0°C, then slowly warm to room temperature and reflux for 8 hours.
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Workup & Extraction: Cool the mixture, filter off the inorganic salts (KBr, KHCO₃), and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude oil via silica gel flash chromatography using a gradient of DCM to 5% Methanol in DCM.
Self-Validating Feedback Loop
A protocol is only as reliable as its validation metrics. Before proceeding to downstream applications, the isolated product must pass a bipartite analytical validation to confirm the molecular weight and structural fidelity[1]:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the presence of the [M+H]⁺ ion at m/z 146.2. This validates the molecular mass and ensures no over-alkylation has occurred.
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¹H-NMR (Proton Nuclear Magnetic Resonance): The integration of the C3-methyl doublet (typically around 1.0 ppm) against the morpholine ring protons confirms the regiochemistry and verifies that the steric bulk has not caused unexpected molecular rearrangements. If the purity is calculated at <98%, the batch is automatically routed back through chromatography.
Fig 2. Step-by-step synthetic and self-validating workflow for target compound.
Applications in Drug Discovery & Pharmacokinetics
In the landscape of modern drug development, highly lipophilic target cores (such as kinase inhibitors targeting oncology pathways) often suffer from poor oral bioavailability. By chemically grafting 2-(3-Methylmorpholin-4-yl)ethan-1-ol onto these cores—typically via an ether linkage utilizing the primary alcohol—medicinal chemists can drastically shift the LogP of the entire molecule.
The inclusion of this specific moiety achieves three simultaneous PK optimizations:
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Solubility Enhancement: The morpholine oxygen and nitrogen act as a hydration network, pulling the lipophilic core into aqueous solution in the gastrointestinal tract[4].
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Metabolic Stability: As previously noted, the 3-methyl group protects against rapid hepatic clearance via steric shielding of the vulnerable nitrogen atom[5].
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Target Affinity: The flexible ethanol linker allows the morpholine ring to adopt optimal conformations to interact with solvent-exposed regions of target proteins, often forming critical water-mediated hydrogen bonds[3].
Conclusion
2-(3-Methylmorpholin-4-yl)ethan-1-ol (MW: 145.20 g/mol ) is far more than a simple organic reagent; it is a precision-engineered structural module. By understanding the causality behind its structural motifs—specifically the interplay between the solubilizing morpholine ring, the sterically shielding 3-methyl group, and the reactive ethanol appendage—researchers can systematically deploy this compound to rescue lipophilic drug candidates and optimize pharmacokinetic profiles. The self-validating synthetic protocols outlined herein ensure that this critical building block can be generated with the rigorous purity required for advanced pharmaceutical development.
References
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Njardarson, J. T., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752 (2020). URL:[Link]
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